molecular formula C15H20Cl2N2 B2890388 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride CAS No. 40675-82-9

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride

Cat. No.: B2890388
CAS No.: 40675-82-9
M. Wt: 299.24
InChI Key: FSXOAWLRTDQIJB-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride (CAS 40675-82-9) is a chemical compound with a molecular formula of C 15 H 20 Cl 2 N 2 and a molecular weight of 299.24 g/mol . It is offered as a high-purity reagent for research purposes. The compound features a piperazine scaffold, which is established as a privileged structure in medicinal chemistry due to its broad and potent biological activities . Piperazine derivatives are extensively investigated for their diverse pharmacological profiles, including potential as antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, and antipsychotic agents, among others . The naphthalene moiety in its structure may influence its binding affinity and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. While specific data on this salt is limited, research on the closely related compound 1-(1-Naphthyl)piperazine (1-NP) provides insight into its potential research applications. 1-NP is documented as a non-selective, mixed serotonergic agent, acting as a partial agonist at 5-HT 1A , 5-HT 1B , and 5-HT 1D receptors, while functioning as an antagonist at 5-HT 2A , 5-HT 2B , and 5-HT 2C receptors . It also shows high affinity for 5-HT 3 , 5-HT 5A , 5-HT 6 , and 5-HT 7 receptors . In vivo studies on related arylpiperazines have demonstrated effects such as hyperphagia, hyperactivity, and anxiolysis, which are often mediated by 5-HT 2C receptor blockade . This makes this compound a compound of interest for neuroscience research, particularly in the study of serotonin receptor function and the development of potential neuropsychiatric therapeutics. Analytical characterization of piperazine derivatives can be performed using various techniques, including Nuclear Magnetic Resonance (NMR) for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and purity assessment, and Infrared (IR) spectrometry . Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.2ClH/c1-2-7-15-13(4-1)5-3-6-14(15)12-17-10-8-16-9-11-17;;/h1-7,16H,8-12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXOAWLRTDQIJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC3=CC=CC=C32.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents onto the piperazine ring .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to target molecules and modulating their activity . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and pharmacological features of 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride with related piperazine derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity Research Findings
This compound C₁₅H₁₈Cl₂N₂ Naphthalen-1-ylmethyl group Hypothetical: Serotonin receptor modulation (inferred) Limited direct data; inferred activity from structural analogues
Trimetazidine dihydrochloride C₁₄H₂₂Cl₂N₂O₃ 2,3,4-Trimethoxybenzyl group Antianginal agent Inhibits fatty acid oxidation; used in cardiovascular therapy
Hydroxyzine dihydrochloride C₂₁H₂₉Cl₃N₂O₂ 4-Chlorophenyl-benzhydryl group Antihistamine, anxiolytic Blocks H1 receptors; metabolized to cetirizine
Buclizine dihydrochloride C₂₈H₃₂Cl₂N₂ 4-tert-Butylphenyl and chlorophenyl groups Antihistamine, antiemetic Targets H1 receptors; used for motion sickness
1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride C₁₁H₁₆Cl₂N₂O 5-Chloro-2-methoxyphenyl group Serotonin receptor agonist Binds to 5-HT1A/1B receptors; modulates locomotor activity
1-(naphthalene-1-carbonyl)piperazine hydrochloride C₁₅H₁₇ClN₂O Naphthalene-1-carbonyl group Research compound Used in organic synthesis; limited biological data

Pharmacological Activity and Receptor Affinity

  • Serotonin Receptor Modulation: 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride exhibits 5-HT1A/1B agonist activity, reducing locomotor activity in rats . 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) act as 5-HT1B/1C agonists, suppressing ambulatory behavior .
  • Antihistaminic Effects :

    • Hydroxyzine and Buclizine show potent H1 receptor blockade, with Hydroxyzine’s metabolite (cetirizine) having prolonged action .
  • Anticonvulsant Activity: Piperazine derivatives with hydroxyethyl or phenoxyethyl substituents (e.g., Compound II and X in ) exhibit higher protective indices than valproate in electroshock models .

Key Research Findings and Gaps

  • Structural-Activity Relationship (SAR) : Arylpiperazines with electron-withdrawing groups (e.g., Cl, CF₃) enhance 5-HT receptor affinity, while bulky groups (e.g., naphthyl) may alter selectivity .
  • Therapeutic Potential: The target compound’s naphthylmethyl group could optimize blood-brain barrier penetration for CNS applications, but in vivo studies are lacking.

Biological Activity

1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride (also referred to as 1-Naphthylmethylpiperazine or NMP) is a chemical compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including its interactions with various receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H18N2C_{15}H_{18}N_2 and a molecular weight of approximately 246.32 g/mol. The compound features a piperazine ring substituted with a naphthylmethyl group, which contributes to its unique pharmacological properties.

The biological activity of NMP is primarily attributed to its interaction with neurotransmitter receptors. It has been shown to bind to various aminergic receptors, including serotonin and dopamine receptors, which play critical roles in mood regulation and neuropsychiatric disorders. Specifically, studies have indicated that NMP may act as an antagonist at certain serotonin receptor subtypes, which could have implications for its use in treating anxiety and depression .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of NMP. The compound exhibits cytotoxicity against several cancer cell lines, including K562 leukemic cells. Research indicates that NMP may induce cell death through mechanisms such as necroptosis, a regulated form of necrosis that is distinct from apoptosis .

Table 1: Cytotoxic Effects of NMP on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)15Necroptosis
FaDu (Hypopharyngeal)20Apoptosis induction
MCF-7 (Breast)25Cell cycle arrest

Antimicrobial Activity

NMP has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal its effectiveness against gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Table 2: Antimicrobial Efficacy of NMP

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

Case Studies

Case Study 1: Antileukemic Activity

In a study published in Molecular Pharmacology, researchers investigated the effects of NMP on K562 cells. The findings revealed that NMP treatment led to significant cell death via necroptotic signaling pathways. The study suggested that the compound's interaction with dopamine D4 receptors might enhance its antileukemic activity .

Case Study 2: Neuropharmacological Effects

Another study assessed the effects of NMP on anxiety-like behaviors in animal models. The results indicated that NMP administration reduced anxiety behaviors in rodents, potentially through serotonergic mechanisms. This positions NMP as a candidate for further development in treating anxiety disorders .

Q & A

Q. What are the optimal synthesis routes for 1-(Naphthalen-1-ylmethyl)piperazine dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between naphthalen-1-ylmethyl halides and piperazine derivatives under controlled conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) isolates the dihydrochloride salt with >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Standard analytical workflows include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns on the piperazine and naphthalene rings .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 295.2 g/mol for the free base) .
  • Solubility profiling : The compound is soluble in polar solvents (water, DMSO) but shows limited solubility in non-polar solvents, critical for in vitro assays .

Q. What in vitro biological screening strategies are recommended for initial activity assessment?

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) using HEK-293 cells transfected with target receptors .
  • Cytotoxicity screening : MTT assays in primary cell lines (e.g., HepG2) at concentrations of 1–100 µM to establish safety margins .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence structure-activity relationships (SAR) in receptor binding?

Comparative studies with analogs (e.g., 1-(2-Methylbenzyl)piperazine) reveal:

  • Naphthalene vs. benzene : The naphthalene group enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .
  • Positional isomerism : Substitution at the naphthalene 1-position increases affinity for 5-HT2A_{2A} receptors compared to 2-position analogs .

Q. What experimental approaches resolve contradictory data in target engagement studies?

Discrepancies in receptor affinity data may arise from:

  • Assay conditions : Differences in buffer pH or ionic strength alter protonation states of the piperazine nitrogen, affecting binding .
  • Orthogonal validation : Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm activity .

Q. How can researchers design impurity profiling studies for this compound?

  • HPLC-MS methods : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to detect synthesis byproducts (e.g., unreacted naphthalenemethyl halides) .
  • Reference standards : Compare retention times and fragmentation patterns with certified impurities (e.g., 1-(3-Methoxyphenyl)piperazine derivatives) .

Q. What computational strategies predict interactions between this compound and neurological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in serotonin receptor pockets, prioritizing residues critical for hydrogen bonding (e.g., Asp155 in 5-HT2A_{2A}) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes in lipid bilayers .

Comparative and Mechanistic Questions

Q. How does this compound compare to fluorinated analogs in pharmacokinetic studies?

Fluorinated derivatives (e.g., 1-(2-Fluorobenzyl)piperazine) exhibit:

  • Increased metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in rodent plasma .
  • Altered LogP values : Fluorine substitution lowers LogP by 0.3–0.5 units, impacting tissue distribution .

Q. What mechanisms explain its potential off-target effects in kinase inhibition assays?

  • ATP-binding site interactions : Piperazine nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR tyrosine kinase), confirmed via X-ray crystallography .
  • Selectivity screening : Kinase profiling panels (e.g., Eurofins DiscoverX) identify off-target inhibition at IC50_{50} < 10 µM .

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